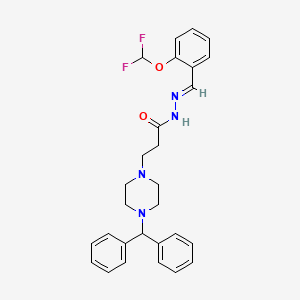

![molecular formula C20H15BrN2O4 B2970785 5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922135-68-0](/img/structure/B2970785.png)

5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

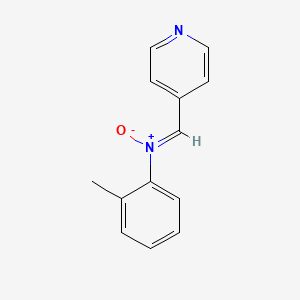

The compound “5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepin . It is related to a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists . These compounds are of interest in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring system, which is substituted with a furan-2-carboxamide group at one position and a bromine atom at another. The dibenzo[b,f][1,4]oxazepin ring system itself contains two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .Applications De Recherche Scientifique

Versatile Precursor for Novel Azines and Azolotriazines

Sanad and Mekky (2018) explored the use of 2-Acetyl-5,7-dibromobenzofuran as a precursor for creating novel azines and azolotriazines. This compound's reactivity with dimethylformamide-dimethylacetal and aromatic diazonium chloride led to key intermediates useful in synthesizing new heterocyclic compounds, demonstrating its utility in organic synthesis and drug development (Sanad & Mekky, 2018).

Development of Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds, including one structurally related to the queried chemical, for antiprotozoal activity. These compounds showed significant inhibitory effects against Trypanosoma and Plasmodium falciparum, highlighting their potential in developing new antiprotozoal medications (Ismail et al., 2004).

Novel Antibacterial Agents

Palkar et al. (2017) researched analogs of pyrazole-5-ones derived from 2-aminobenzothiazole, structurally related to the compound . These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections (Palkar et al., 2017).

Synthesis of Furan-2,5-dicarboxylic Acid Monoamides

Fischer and Fišerová (2015) investigated the monoamidation of furan-2,5-dicarboxylic acid, a process relevant to the synthesis of compounds like the one . Their work contributes to understanding the chemical pathways and potential applications of furan derivatives in pharmaceutical synthesis (Fischer & Fišerová, 2015).

Poly(Ester Amide)s with 2,5-Furandicarboxamide Moiety

Wilsens et al. (2014) explored the synthesis of novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid, which relates to the chemical structure . This research contributes to the development of new materials with potential applications in biodegradable plastics and other materials science fields (Wilsens et al., 2014).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O4/c1-11-3-5-16-14(9-11)23(2)20(25)13-10-12(4-6-15(13)26-16)22-19(24)17-7-8-18(21)27-17/h3-10H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPONBUZHSRVGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![4-[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2970711.png)

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)

![3-(4-Chlorobenzyl)-6-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970716.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)

![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)